N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Sigma-1 receptor structure-activity relationship pharmacophore model

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627523-12-0) is a synthetic N,N′-disubstituted ethane-1,2-diamine derivative (molecular formula C₂₂H₃₂N₂O₂; MW 356.5 g/mol) belonging to a compound class extensively explored in sigma receptor (σR) ligand development. The molecule features a 4-phenylbutyl hydrophobic arm on one terminal amine and a 3,4-dimethoxyphenylethyl (anisole-bearing) arm on the other—a pharmacophoric arrangement consistent with the Glennon S1R model requiring a central basic amine flanked by two hydrophobic regions.

Molecular Formula C22H32N2O2
Molecular Weight 356.5 g/mol
CAS No. 627523-12-0
Cat. No. B12574874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
CAS627523-12-0
Molecular FormulaC22H32N2O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCCNCCCCC2=CC=CC=C2)OC
InChIInChI=1S/C22H32N2O2/c1-25-21-12-11-20(18-22(21)26-2)13-15-24-17-16-23-14-7-6-10-19-8-4-3-5-9-19/h3-5,8-9,11-12,18,23-24H,6-7,10,13-17H2,1-2H3
InChIKeyMAVRLDURTDOEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627523-12-0): Structural Classification and Procurement Context


N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627523-12-0) is a synthetic N,N′-disubstituted ethane-1,2-diamine derivative (molecular formula C₂₂H₃₂N₂O₂; MW 356.5 g/mol) belonging to a compound class extensively explored in sigma receptor (σR) ligand development [1]. The molecule features a 4-phenylbutyl hydrophobic arm on one terminal amine and a 3,4-dimethoxyphenylethyl (anisole-bearing) arm on the other—a pharmacophoric arrangement consistent with the Glennon S1R model requiring a central basic amine flanked by two hydrophobic regions [2]. This compound is catalogued within the InterBioScreen synthetic screening library and is offered by multiple chemical vendors as a research-grade small molecule for medicinal chemistry and biological screening applications .

Why N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine Cannot Be Replaced by Generic In-Class Diamines


Within the N,N′-disubstituted ethane-1,2-diamine class, seemingly minor structural perturbations—such as removal of the 3,4-dimethoxy substitution on the phenylethyl arm (cf. CAS 627523-19-7), alteration of the N-alkyl chain length, or introduction of carbonyl/amide functionality into the linker—produce large-magnitude shifts in sigma receptor subtype affinity, selectivity, and functional basicity at physiological pH [1]. Systematic SAR studies have demonstrated that the basic amine proximal to the anisole group is the primary determinant of S1R affinity in flexible ethylenediamine scaffolds, and that methylation state, linker carbonyl insertion, and aryl substitution pattern each independently modulate both S1R Ki and S1R/S2R selectivity ratios [1]. Consequently, procurement of a generic 'phenylethyl-phenylbutyl diamine' without exact specification of the 3,4-dimethoxy pattern and N-substitution topology carries a high risk of obtaining a compound with fundamentally divergent target engagement profiles [2].

Quantitative Differentiation Evidence for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine versus Closest Analogs


3,4-Dimethoxy Substitution on the Phenylethyl Arm Confers Pharmacophoric Completeness for Sigma-1 Receptor Engagement Relative to the Unsubstituted Analog

The target compound (CAS 627523-12-0) incorporates a 3,4-dimethoxyphenylethyl group, whereas its closest catalogued structural neighbor, N-(4-phenylbutyl)-N′-(2-phenylethyl)ethane-1,2-diamine (CAS 627523-19-7), bears an unsubstituted phenylethyl arm. In sigma receptor pharmacophore models validated across multiple chemotypes, the anisole oxygen atoms of the 3,4-dimethoxyphenyl moiety serve as key hydrogen-bond acceptor sites that engage the S1R binding pocket; removal of these methoxy groups has been shown in analogous piperazine and ethylenediamine series to reduce S1R affinity by 10- to 100-fold [1]. The Glennon S1R pharmacophore explicitly requires a hydrophobic region with appropriate electron density proximal to the basic amine, which the 3,4-dimethoxy substitution provides and the unsubstituted phenyl does not [2].

Sigma-1 receptor structure-activity relationship pharmacophore model

Ethane-1,2-diamine Scaffold Provides Distinct Conformational Flexibility and Basicity Profile versus Rigidified Piperazine Sigma Ligands

The target compound utilizes a flexible ethane-1,2-diamine linker rather than the conformationally restricted piperazine ring found in prototypical S1R ligands such as SA4503. In the systematic SAR study by Conroy et al. (2016), ethylenediamine-based compounds lacking carbonyl functionality ('series three') demonstrated the highest S1R affinity within the library, confirming that increased linker flexibility is compatible with—and in certain sub-series enhances—S1R binding [1]. Critically, the ethylenediamine scaffold distributes basicity across two independently titratable amine sites; the amine proximal to the 3,4-dimethoxyphenylethyl group was identified as the primary determinant of S1R affinity, while the amine proximal to the 4-phenylbutyl group can be modulated to tune S2R selectivity [1]. This is in contrast to piperazine-based ligands where both nitrogens are constrained within a ring and exhibit coupled basicity.

Ethylenediamine scaffold sigma receptor selectivity conformational flexibility

Molecular Formula Identity with Dopexamine Masks Fundamental Structural and Target Divergence

CAS 627523-12-0 shares the identical molecular formula (C₂₂H₃₂N₂O₂, MW 356.5) with dopexamine, a clinical β₂-adrenoreceptor and peripheral dopamine D₁/D₂ agonist used as an inotropic agent [1]. However, dopexamine is a catechol-bearing hexyl-linked diamine (4-[2-[[6-(2-phenylethylamino)hexyl]amino]ethyl]benzene-1,2-diol), whereas the target compound is a dimethoxyaryl-butanediyl-linked ethane-1,2-diamine. This structural isomerism results in fundamentally different pharmacophores: dopexamine's catechol moiety drives adrenergic/dopaminergic activity, while the target compound's 3,4-dimethoxyphenylethyl and 4-phenylbutyl groups align with the sigma receptor pharmacophore [2]. Analytical differentiation is essential during procurement because these two C₂₂H₃₂N₂O₂ isomers cannot be distinguished by MS alone and require orthogonal identity confirmation such as NMR or chromatographic retention time comparison [3].

Molecular formula isomerism target specificity dopamine receptor

4-Phenylbutyl Arm Length Matches Optimal Sigma-1 Receptor Spacer Requirements Identified Across Multiple Chemotypes

The 4-phenylbutyl substituent on the target compound provides a four-methylene spacer between the basic amine and the terminal phenyl ring. This specific spacer length has been validated as optimal for S1R affinity across diverse chemotypes. ANSTO-14 (N-(4-phenylbutyl)-3-hydroxy-4-azahexacyclo[5.4.1.0²·⁶.0³·¹⁰.0⁵·⁹.0⁸·¹¹]dodecane) achieved an S1R Ki of 9.4 nM with 19-fold S1R/S2R selectivity using the identical N-(4-phenylbutyl) motif [1]. In the piperidine series, N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine binds 5-HT₂A receptors with Ki = 5.3 nM, comparable to ketanserin (Ki = 3.5 nM) [2]. Shortening or lengthening this alkyl chain predictably degrades affinity: in a related series, removal of the pentyl phenyl group decreased sigma affinity approximately 100-fold (Ki shift from 0.29 nM to 48 nM) [3]. The target compound retains the validated four-carbon spacing.

4-Phenylbutyl pharmacophore sigma receptor spacer length structure-activity relationship

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Distinguish This Compound from Non-Methoxy and Piperazine Analogs

The target compound's calculated physicochemical profile differentiates it from close analogs in ways that impact assay behavior and potential downstream development. CAS 627523-12-0 has a predicted logP of approximately 3.55 and a topological polar surface area (tPSA) of approximately 47.7 Ų (two H-bond donors, four H-bond acceptors, 12–13 rotatable bonds) [1]. In comparison, the unsubstituted analog CAS 627523-19-7 has a lower tPSA (~24 Ų; only two H-bond acceptors) and higher predicted logP (~4.2), reflecting the absence of the polar methoxy groups . The target compound's tPSA falls within the range considered favorable for CNS penetration (<90 Ų), yet its higher H-bond acceptor count relative to the des-methoxy analog may confer differential solubility, formulation behavior, and off-target polypharmacology profiles in broad-panel screening [2].

Physicochemical properties drug-likeness ADME prediction

Recommended Application Scenarios for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Primary Screening and Hit Identification Programs Requiring a Pharmacophorically Complete Flexible Diamine Chemotype

CAS 627523-12-0 is structurally aligned with both the Glennon S1R pharmacophore (central basic amine flanked by two hydrophobic regions, with the 3,4-dimethoxyphenylethyl arm providing H-bond acceptor capacity) and the optimal N-(4-phenylbutyl) spacer length validated across multiple sigma-active chemotypes . For laboratories conducting sigma-1 receptor screening campaigns—particularly those seeking to diversify beyond the well-explored piperazine and piperidine chemical space—this compound offers a flexible ethylenediamine scaffold that, based on systematic SAR data from Conroy et al. (2016), retains high S1R affinity potential while permitting N-substitution patterns that can tune S1R/S2R selectivity . Procurement of this specific CAS number ensures the screen acquires a compound with the full set of pharmacophoric features, unlike the des-methoxy analog CAS 627523-19-7, which is predicted to be substantially weaker at S1R .

Selectivity Profiling: S1R-versus-S2R Discrimination Studies Using the Ethylenediamine Scaffold as a Tunable Platform

The ethylenediamine core of CAS 627523-12-0 provides two independently modifiable amine sites whose basicity and substitution state differentially affect S1R and S2R affinity. The Conroy et al. (2016) SAR study demonstrated that the amine proximal to the anisole-bearing arm is the primary driver of S1R affinity, while modifications to the amine proximal to the benzofuran/arylbutyl arm predominantly influence S2R engagement . This compound, as the unmodified secondary diamine, serves as the baseline reference point against which N-methylated, N-acylated, or N-alkylated derivatives in the same series can be compared to map S1R/S2R selectivity determinants. The 3,4-dimethoxy pattern is critical to this application: it provides the anisole H-bond acceptor site identified as essential for S1R binding, enabling meaningful interpretation of selectivity shifts driven by modifications elsewhere in the molecule .

Orthogonal Chemotype Confirmation in Sigma Receptor Pharmacology: Differentiating Target Engagement from Piperazine-Based Tool Compounds

The majority of well-characterized sigma receptor tool compounds (SA4503, 4-PPBP, NE-100, BD-1047) contain piperazine or piperidine cores. CAS 627523-12-0, with its acyclic ethane-1,2-diamine linker, provides a structurally orthogonal chemotype for confirming that observed pharmacological effects are sigma-receptor-mediated rather than scaffold-specific artifacts . This is particularly important in in vivo behavioral pharmacology studies where piperazine-based ligands may exhibit off-target activity at aminergic GPCRs. The flexible diamine scaffold introduces differential conformational sampling and basicity distribution compared to the rigid piperazine ring, enabling cross-validation of sigma receptor target engagement hypotheses . Procurement of this specific CAS number—rather than a piperazine analog—is essential for studies designed to rule out chemotype-dependent confounding pharmacology .

Analytical Reference Standard Procurement: Ensuring Identity Discrimination from the Isomeric Dopexamine

For analytical chemistry and quality control laboratories, CAS 627523-12-0 serves as a critical reference standard when developing HPLC, LC-MS, or NMR methods for compound identity confirmation. Because this compound shares the identical molecular formula (C₂₂H₃₂N₂O₂) and nominal mass (356.5 Da) with the pharmaceutical agent dopexamine (CAS 86197-47-9), MS-based identification alone is insufficient to distinguish the two . Laboratories procuring CAS 627523-12-0 for use as an analytical standard must ensure the supplied material is accompanied by orthogonal identity documentation (¹H NMR spectrum, ¹³C NMR spectrum, HPLC retention time under specified conditions) that confirms the ethane-1,2-diamine scaffold rather than the hexane-1,6-diamine scaffold of dopexamine. This is a non-negotiable requirement for any workflow where CAS 627523-12-0 may be co-inventoried or co-analyzed with catecholamine-class compounds .

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